Dalpatein Dalpatein Dalpatein is an methoxyisoflavone having methoxy substituents at the 6- and 2'-positions, a hydroxy group at position 7 and a methylenedioxy moiety at the 4'- and 5'-positions. It is a methoxyisoflavone, a member of 7-hydroxyisoflavones and a member of benzodioxoles. It derives from an isoflavone. It is a conjugate acid of a dalpatein(1-).
Brand Name: Vulcanchem
CAS No.:
VCID: VC1955337
InChI: InChI=1S/C18H14O7/c1-21-13-6-17-16(24-8-25-17)3-9(13)11-7-23-14-5-12(19)15(22-2)4-10(14)18(11)20/h3-7,19H,8H2,1-2H3
SMILES:
Molecular Formula: C18H14O7
Molecular Weight: 342.3 g/mol

Dalpatein

CAS No.:

Cat. No.: VC1955337

Molecular Formula: C18H14O7

Molecular Weight: 342.3 g/mol

* For research use only. Not for human or veterinary use.

Dalpatein -

Specification

Molecular Formula C18H14O7
Molecular Weight 342.3 g/mol
IUPAC Name 7-hydroxy-6-methoxy-3-(6-methoxy-1,3-benzodioxol-5-yl)chromen-4-one
Standard InChI InChI=1S/C18H14O7/c1-21-13-6-17-16(24-8-25-17)3-9(13)11-7-23-14-5-12(19)15(22-2)4-10(14)18(11)20/h3-7,19H,8H2,1-2H3
Standard InChI Key GYUPEJCNVAKZSU-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1C3=COC4=CC(=C(C=C4C3=O)OC)O)OCO2

Introduction

Chemical Structure and Properties

Dalpatein (C18H14O7) is classified as a methoxyisoflavone with specific structural characteristics that include methoxy substituents at the 6- and 2'-positions, a hydroxy group at position 7, and a methylenedioxy moiety at the 4'- and 5'-positions . The chemical name for dalpatein is 7-hydroxy-6-methoxy-3-(6-methoxy-1,3-benzodioxol-5-yl)chromen-4-one . As an isoflavone, dalpatein contains a 2-isoflavene skeleton bearing a ketone group at the C4 carbon atom .

Physical and Chemical Properties

Dalpatein possesses several notable physical and chemical properties that influence its behavior in biological systems and potential pharmaceutical applications.

PropertyValue
Molecular FormulaC18H14O7
Molecular Weight342.3 g/mol
SMILESCOC1=CC2=C(C=C1C3=COC4=CC(=C(C=C4C3=O)OC)O)OCO2
InChIInChI=1S/C18H14O7/c1-21-13-6-17-16(24-8-25-17)3-9(13)11-7-23-14-5-12(19)15(22-2)4-10(14)18(11)20/h3-7,19H,8H2,1-2H3
InChIKeyGYUPEJCNVAKZSU-UHFFFAOYSA-N
SolubilityPractically insoluble in water, hydrophobic
Predicted Collision Cross Section [M+H]+ (Ų)173.5
Predicted Collision Cross Section [M+Na]+ (Ų)189.0

Table 1: Physicochemical properties of dalpatein

From a structural perspective, dalpatein contains multiple functional groups that contribute to its chemical reactivity and biological interactions. The presence of methoxy groups typically enhances lipophilicity, while the hydroxyl group at position 7 can participate in hydrogen bonding and potentially contribute to antioxidant properties .

Natural Sources and Occurrence

Dalpatein has been isolated from multiple plant species, primarily within the Fabaceae family. The compound appears to be particularly prevalent in the genus Dalbergia.

Plant Species Containing Dalpatein

Plant SpeciesPlant PartReference
Dalbergia paniculata Roxb.Seeds, Plant extract
Dalbergia lanceolariaPlant material
Millettia pachylobaPlant material
Piscidia erythrinaPlant material
Piscidia piscipulaPlant material

Table 2: Plant sources of dalpatein

The genus Dalbergia is particularly rich in isoflavonoids including dalpatein. Extraction procedures typically involve petroleum ether (PE) extraction of seeds or other plant parts followed by various chromatographic techniques for isolation and purification .

Derivatives and Related Compounds

Dalpatein serves as a precursor for several glycosylated derivatives found in various plant species. These derivatives may exhibit different bioavailability and biological activities compared to the parent compound.

Glycosylated Derivatives

Derivative NameMolecular FormulaMolecular Weight (Daltons)Plant Source
Dalpatein 7-O-glucoside (Dalpatin)Not specifiedNot specifiedDalbergia paniculata
Dalpatein 7-O-β-D-apiofuranosyl-(1->6)-β-D-glucopyranosideC29H32O16636.56Not specified

Table 3: Glycosylated derivatives of dalpatein

The glycosylation of isoflavones like dalpatein typically alters their physiochemical properties. Research on isoflavones generally indicates that glucose-conjugated isoflavones are highly polar, water-soluble compounds that are more difficult to absorb by the intestinal epithelium and may have weaker biological activities than the corresponding aglycone forms .

Structurally Related Isoflavones

Several isoflavones structurally related to dalpatein have been isolated from Dalbergia species, including:

  • Dalpalatin - Found in Dalbergia paniculata Roxb.

  • Milldurone - Found in Dalbergia paniculata Roxb.

  • Caviunin - Found in various Dalbergia species

These compounds share the basic isoflavone skeleton but differ in their substitution patterns, which may influence their biological activities.

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